N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide
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Overview
Description
N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrothieno[3,2-c]pyridine derivatives, such as:
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxamide
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carboxamide
Uniqueness
N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N-methyl group and the carboxamide functionality can enhance its binding affinity to certain targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide |
InChI |
InChI=1S/C9H12N2OS/c1-10-9(12)8-6-3-5-13-7(6)2-4-11-8/h3,5,8,11H,2,4H2,1H3,(H,10,12) |
InChI Key |
KFMIKIZUHLBRPW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
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